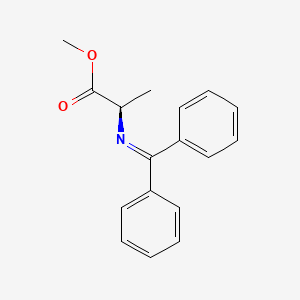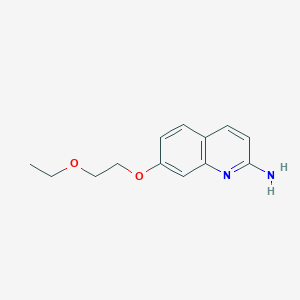
Lead(2+) neononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:
PbO+2C9H19COOH→Pb(C9H19COO)2+H2O
In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.
Reduction: Metallic lead (Pb) or lead(II) compounds.
Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.
Scientific Research Applications
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.
Comparison with Similar Compounds
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead coordination chemistry, this compound is unique due to its specific carboxylate ligand, neononanoic acid. This uniqueness can influence its solubility, reactivity, and applications.
Similar Compounds
Lead(2+) acetate: Pb(C₂H₃O₂)₂
Lead(2+) stearate: Pb(C₁₈H₃₅O₂)₂
Lead(2+) formate: Pb(HCOO)₂
These compounds differ in their carboxylate ligands, which can affect their physical and chemical properties, as well as their applications in various fields.
Properties
CAS No. |
93894-48-5 |
|---|---|
Molecular Formula |
C18H34O4Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


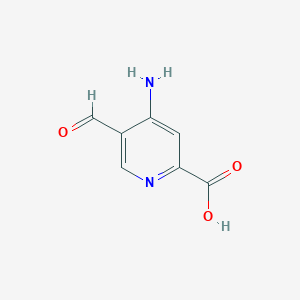

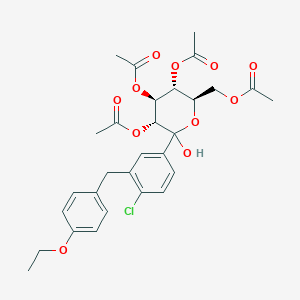
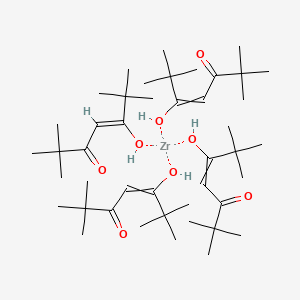
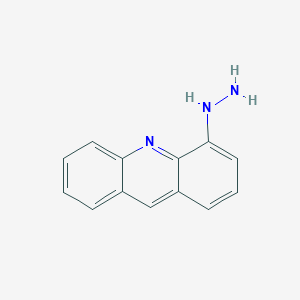
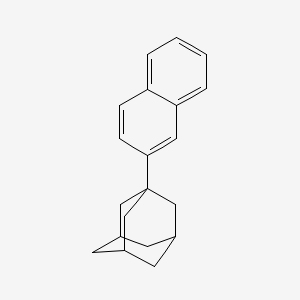
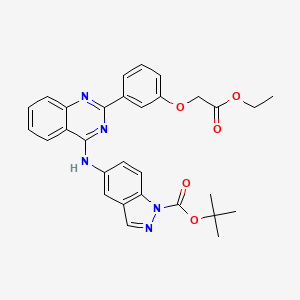
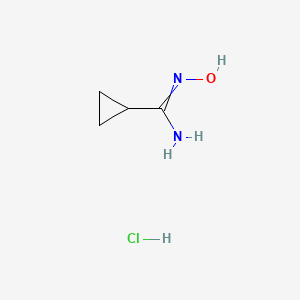


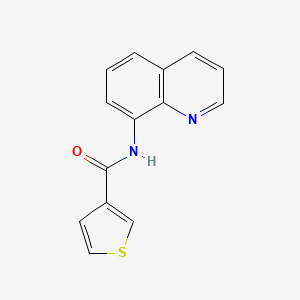
![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)
